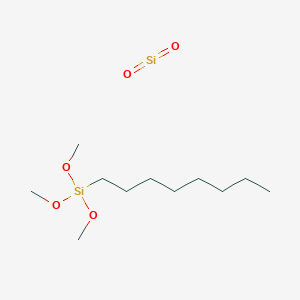
2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxo-2,3,4,9-tetrahidro-2-(hidroximetilen)-6-metoxi-4-metil-1H-carbazol es un compuesto orgánico complejo que pertenece a la familia del carbazol. Los carbazoles son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal. Este compuesto en particular ha despertado interés debido a sus posibles propiedades terapéuticas y su estructura química única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-oxo-2,3,4,9-tetrahidro-2-(hidroximetilen)-6-metoxi-4-metil-1H-carbazol generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. La reacción a menudo requiere el uso de catalizadores y solventes específicos para lograr el producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. El proceso puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
1-oxo-2,3,4,9-tetrahidro-2-(hidroximetilen)-6-metoxi-4-metil-1H-carbazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a formas más oxidadas utilizando agentes oxidantes.
Reducción: Reducción de grupos funcionales específicos para producir diferentes derivados.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes en condiciones específicas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de carbazol más oxidados, mientras que la reducción puede producir compuestos de carbazol más simples.
Aplicaciones Científicas De Investigación
1-oxo-2,3,4,9-tetrahidro-2-(hidroximetilen)-6-metoxi-4-metil-1H-carbazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas.
Medicina: Se investiga su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-oxo-2,3,4,9-tetrahidro-2-(hidroximetilen)-6-metoxi-4-metil-1H-carbazol implica su interacción con dianas moleculares y vías específicas. Puede inhibir o activar ciertas enzimas, receptores o vías de señalización, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos.
Comparación Con Compuestos Similares
Compuestos similares
2,3,4,5-Tetrahidro-1H-pirido-[4,3-b]indol: Conocido por su actividad antitumoral.
Ácido 1H-carbazol-6-carboxílico: Otro derivado de carbazol con propiedades distintas.
Singularidad
1-oxo-2,3,4,9-tetrahidro-2-(hidroximetilen)-6-metoxi-4-metil-1H-carbazol se destaca por su combinación única de grupos funcionales, que confieren reactividad química y actividad biológica específicas. Sus grupos metoxi e hidroximetileno contribuyen a sus propiedades distintas en comparación con otros derivados de carbazol.
Propiedades
Número CAS |
72238-09-6 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
(2E)-2-(hydroxymethylidene)-6-methoxy-4-methyl-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C15H15NO3/c1-8-5-9(7-17)15(18)14-13(8)11-6-10(19-2)3-4-12(11)16-14/h3-4,6-8,16-17H,5H2,1-2H3/b9-7+ |
Clave InChI |
NEYFYCLOJHBSEE-VQHVLOKHSA-N |
SMILES isomérico |
CC1C/C(=C\O)/C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
SMILES canónico |
CC1CC(=CO)C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


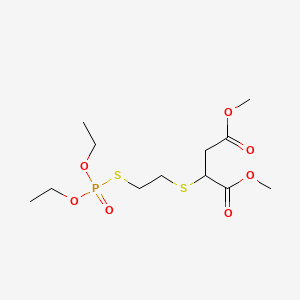
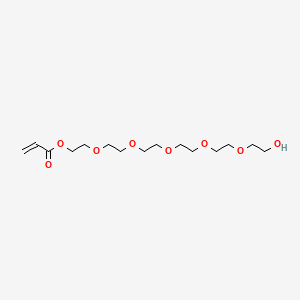

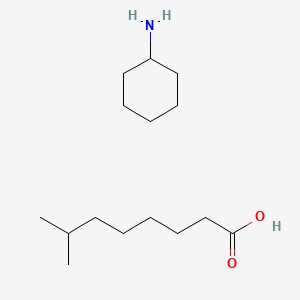
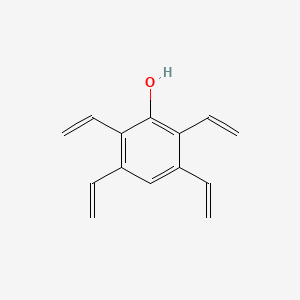
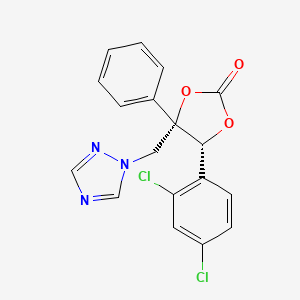
![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)

![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
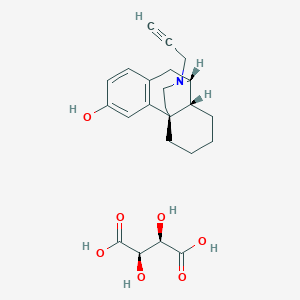
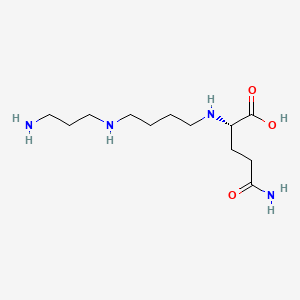
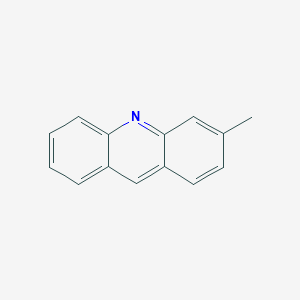
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
